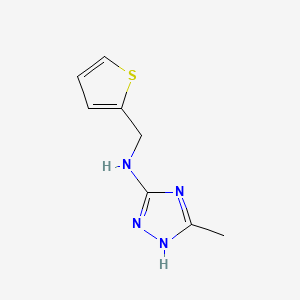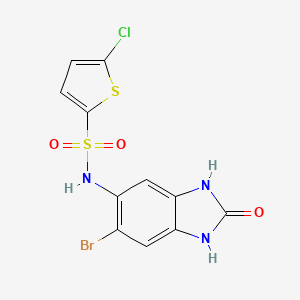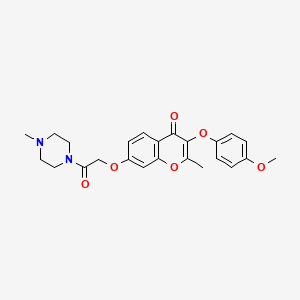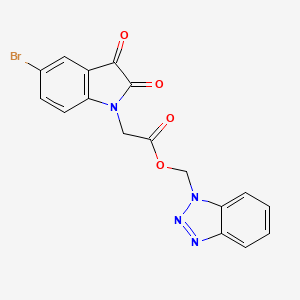![molecular formula C25H29N3O2 B12496288 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B12496288.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxy, methoxybenzyl, and pyridinylmethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyloxy halide.
Methoxylation: The benzyloxy halide is then reacted with methoxybenzyl chloride in the presence of a base to form the benzyloxy-methoxybenzyl intermediate.
Piperazine ring formation: The benzyloxy-methoxybenzyl intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the desired piperazine derivative.
Pyridinylmethyl substitution: Finally, the piperazine derivative is reacted with pyridin-2-ylmethyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and pyridinylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-3-ylmethyl)piperazine
- 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine
Uniqueness
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential.
Propiedades
Fórmula molecular |
C25H29N3O2 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C25H29N3O2/c1-29-24-11-10-22(17-25(24)30-20-21-7-3-2-4-8-21)18-27-13-15-28(16-14-27)19-23-9-5-6-12-26-23/h2-12,17H,13-16,18-20H2,1H3 |
Clave InChI |
NFXXUEXJPLGWRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate](/img/structure/B12496212.png)
![5,6-dimethyl-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12496213.png)


![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12496237.png)

![N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12496246.png)
![N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496250.png)
![Ethyl 5-phenyl-2-({[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B12496253.png)

![N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B12496275.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12496283.png)
![3'-Benzyl-5-methyl-2-phenyl-8'-(trifluoromethyl)-1',2',3',4',4'A,6'-hexahydrospiro[pyrazole-4,5'-pyrido[1,2-A]quinolin]-3-one](/img/structure/B12496290.png)
